PC786

Description

inhibitor of human respiratory syncytial virus (RSV) RNA-dependent RNA polymerase large polymerase subunit (L protein)

Properties

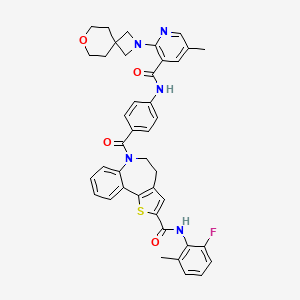

IUPAC Name |

N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCJNYICQADBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H38FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902114-15-1 | |

| Record name | PC-786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PC-786 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PC-786: A Deep Dive into the Mechanism of Action Against Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PC-786, a potent, inhaled, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase. This document synthesizes preclinical and clinical data to offer a detailed understanding of its antiviral activity, supported by quantitative data, experimental methodologies, and visual representations of its mode of action.

Core Mechanism of Action: Targeting the RSV Polymerase

PC-786 exerts its antiviral effect by directly targeting the Large (L) protein of RSV, a multifunctional enzyme essential for viral replication and transcription.[1][2][3][4][5] The L protein, in complex with the phosphoprotein (P), forms the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing viral genomic RNA and messenger RNAs (mRNAs).[2] PC-786 is a non-nucleoside inhibitor, meaning it does not compete with natural nucleotide triphosphates for incorporation into the growing RNA chain. Instead, it binds to a specific site on the L protein, leading to a conformational change that allosterically inhibits its polymerase activity.[2][3] This inhibition effectively halts viral gene expression and genome replication, thereby preventing the production of new viral particles.[2][6]

The proposed mechanism of action is visualized in the following signaling pathway:

Quantitative Analysis of Antiviral Activity

PC-786 has demonstrated potent and selective antiviral activity against a wide range of RSV-A and RSV-B laboratory strains and clinical isolates. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of PC-786 Against Respiratory Syncytial Virus

| Assay Type | RSV Strain(s) | Cell Line | IC50 (nM) | Reference(s) |

| Cytopathic Effect (CPE) | RSV-A (Lab-adapted & Clinical Isolates) | HEp-2 | <0.09 to 0.71 | [1] |

| Cytopathic Effect (CPE) | RSV-B (Lab-adapted & Clinical Isolates) | HEp-2 | 1.3 to 50.6 | [1] |

| Cytopathic Effect (CPE) | RSV A2 | HEp-2 | 0.50 ± 0.0014 | [1] |

| Cytopathic Effect (CPE) | RSV B WST | HEp-2 | 27.3 ± 0.77 | [1] |

| RNA-dependent RNA Polymerase (RdRp) Activity | Cell-free | - | 2.1 | [2] |

| Minigenome Assay | HEp-2 | - | 0.5 | [2] |

Table 2: In Vivo and Clinical Efficacy of PC-786

| Study Type | Model/Population | Dosing | Key Findings | Reference(s) |

| In Vivo | RSV A2-infected BALB/c mice | 2 mg/mL (intratracheal or intranasal), once daily for 3 days | Viral load in the lungs below the level of detection. | [1] |

| Human Challenge Study | Healthy volunteers inoculated with RSV-A | 5 mg nebulized, twice daily for 5 days | Significant reduction in viral load area under the curve (AUC) compared to placebo (274.1 vs 406.6 log10 PFUe/mL × hour; P = .0359). | [4][7][8] |

| Human Challenge Study | Healthy volunteers inoculated with RSV-A | 5 mg nebulized, twice daily for 5 days | Trend towards reduction of symptom score and mucous weight. | [4][7][8] |

Resistance Profile

In vitro resistance studies have identified a specific mutation in the RSV L protein that confers reduced susceptibility to PC-786. Treatment of RSV-infected cells with escalating concentrations of the compound led to the emergence of a dominant mutation, Y1631H (a substitution of tyrosine to histidine at position 1631).[2] This finding strongly suggests that the binding site of PC-786 is located in a region of the L protein that includes or is structurally close to this residue. Interestingly, this same mutation has been observed with other non-nucleoside L protein inhibitors, indicating a common mechanism of action and resistance.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the antiviral activity of PC-786.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of an antiviral compound to protect host cells from virus-induced cell death.

Principle: RSV infection of susceptible cell lines, such as HEp-2, leads to characteristic changes in cell morphology, including cell rounding, detachment, and syncytia formation, collectively known as cytopathic effects. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE.

Methodology:

-

Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.

-

Compound Preparation: A serial dilution of PC-786 is prepared in cell culture medium.

-

Infection and Treatment: The cell monolayers are infected with a known titer of RSV. Immediately following infection, the diluted PC-786 is added to the wells. Control wells include uninfected cells and infected cells treated with a placebo.

-

Incubation: The plates are incubated for a period sufficient for the virus to induce significant CPE in the control wells (typically 3-5 days).

-

CPE Assessment: The extent of CPE in each well is visually scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of PC-786 that reduces CPE by 50%, is calculated.

Plaque Reduction Assay

This assay provides a more quantitative measure of the inhibition of infectious virus production.

Principle: In a confluent monolayer of cells, a single infectious RSV particle will infect a cell, replicate, and then spread to adjacent cells, creating a localized area of infected and dead cells known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles.

Methodology:

-

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6- or 12-well plates.

-

Virus and Compound Incubation: A standardized amount of RSV is pre-incubated with various concentrations of PC-786.

-

Infection: The cell monolayers are inoculated with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict viral spread to adjacent cells. The overlay medium also contains the respective concentrations of PC-786.

-

Incubation: The plates are incubated until plaques are visible (typically 5-7 days).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The plaque reduction for each concentration of PC-786 is calculated relative to the untreated control, and the IC50 is determined.

RSV Minigenome Assay

This cell-based assay specifically measures the activity of the RSV polymerase complex in the absence of a full viral infection.

Principle: A "minigenome" plasmid is constructed that contains a reporter gene (e.g., luciferase or a fluorescent protein) flanked by the RSV leader and trailer regions, which are the signals for transcription and replication initiation by the viral polymerase. This minigenome is co-transfected into cells along with plasmids expressing the essential components of the RSV polymerase complex: the L protein, P protein, nucleoprotein (N), and the M2-1 protein. The activity of the reconstituted polymerase on the minigenome results in the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Transfection: HEp-2 cells are co-transfected with the RSV minigenome plasmid and the support plasmids expressing L, P, N, and M2-1.

-

Compound Treatment: The transfected cells are treated with various concentrations of PC-786.

-

Incubation: The cells are incubated to allow for the expression of the viral proteins and the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The inhibition of reporter gene expression by PC-786 is used to calculate the IC50 for polymerase activity.

The following diagram illustrates the general workflow for these key experiments:

Conclusion

PC-786 is a potent and selective inhibitor of the RSV L protein polymerase, demonstrating significant antiviral activity against both RSV-A and RSV-B strains in vitro and in vivo. Its mechanism of action, involving the allosteric inhibition of the viral polymerase, has been elucidated through a combination of virological, biochemical, and resistance studies. The data summarized in this guide underscore the potential of PC-786 as a promising therapeutic agent for the treatment of RSV infections. Further research into the precise molecular interactions between PC-786 and the L protein will continue to refine our understanding of its potent antiviral effects.

References

- 1. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

PC-786: A Potent, Inhaled Inhibitor of the Respiratory Syncytial Virus L-Protein Polymerase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a leading cause of lower respiratory tract infections, particularly in infants and the elderly, with no effective therapy currently available. PC-786, a novel, potent, and selective non-nucleoside inhibitor of the RSV L-protein polymerase, has emerged as a promising therapeutic candidate. Designed for inhaled delivery, PC-786 targets the viral RNA-dependent RNA polymerase (RdRp) activity, effectively halting viral replication. This technical guide provides an in-depth overview of PC-786, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded negative-sense RNA virus belonging to the Pneumoviridae family.[1] It is a major cause of bronchiolitis and pneumonia in young children and can lead to severe respiratory illness in the elderly and immunocompromised individuals.[2] The RSV L (large) protein is a multifunctional enzyme that forms the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for both transcription of viral mRNAs and replication of the viral genome.[3][4] This makes the L-protein an attractive target for antiviral drug development.[3]

PC-786 is a small molecule inhibitor designed to specifically target the RSV L-protein.[5] Its development as an inhaled therapeutic aims to deliver the drug directly to the primary site of RSV replication in the respiratory epithelial cells, maximizing local efficacy while minimizing systemic exposure.[6]

Mechanism of Action

PC-786 functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[5] It directly targets the RdRp activity of the L-protein, thereby inhibiting both viral gene transcription and genome replication.[5][7] This leads to a significant reduction in the production of new viral particles.[5] Resistance studies have identified a specific mutation in the L-protein, Y1631H, which confers reduced susceptibility to PC-786, further confirming the L-protein as the direct target of the compound.[5]

Data Presentation

In Vitro Antiviral Activity

PC-786 has demonstrated potent and selective antiviral activity against a range of laboratory-adapted strains and clinical isolates of both RSV-A and RSV-B subtypes. The inhibitory activity is typically measured by the 50% inhibitory concentration (IC50) in cell-based assays.

| Assay Type | RSV Subtype/Strain | Cell Line | IC50 (nM) | Reference |

| Cytopathic Effect (CPE) | RSV-A (Lab-adapted & Clinical) | HEp-2 | <0.09 to 0.71 | [5] |

| Cytopathic Effect (CPE) | RSV-B (Lab-adapted & Clinical) | HEp-2 | 1.3 to 50.6 | [5] |

| Cytopathic Effect (CPE) | RSV A (Known Clinical Isolates) | HEp-2 | 0.14 to 3.2 | [5] |

| Minigenome Assay | RSV A2 | HEp-2 | 0.5 | [5] |

| Cell-free Enzyme Assay | RSV RdRp activity | - | 2.1 | [5] |

| WST Assay | RSV A2 | HEp-2 | 0.50 ± 0.0014 | [8] |

| WST Assay | RSV B | HEp-2 | 27.3 ± 0.77 | [8] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of PC-786 in reducing viral load in the lungs.

| Animal Model | Route of Administration | Dose | Outcome | Reference |

| BALB/c Mice | Intratracheal | 20 µL of 2 mg/mL | Complete inhibition of viral load | [7] |

| BALB/c Mice | Intranasal | 40 µL of 2 mg/mL | Complete inhibition of viral load | [7] |

| Cotton Rats | Intranasal | >3.3 mg/mL | Lung viral load below detection limits | [7] |

Clinical Trial Data (Phase 1/2, NCT03382431)

A human challenge study was conducted to evaluate the safety, antiviral activity, and pharmacokinetics of nebulized PC-786 in healthy volunteers inoculated with RSV-A.[6][9]

| Parameter | PC-786 Group | Placebo Group | p-value | Reference |

| Mean Viral Load AUC (log10 PFUe/mL*h) | 274.1 | 406.6 | 0.0359 | [9] |

Pharmacokinetic Parameters: [10]

| Parameter | Value | Observation |

| Time to Maximum Plasma Concentration (Tmax) | Rapid | Suggests rapid exposure of the respiratory epithelium. |

| Systemic Exposure | Limited | Low circulating plasma concentrations. |

| Apparent Terminal Half-life (10 mg twice-daily) | 97 hours | Supports once-daily dosing. |

| Accumulation (5-day dosing) | ~2-fold | Consistent with the long half-life. |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced cell death by 50% (IC50).

Materials:

-

HEp-2 cells

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

RSV strains (e.g., A2, clinical isolates)

-

PC-786 stock solution (in DMSO)

-

96-well microtiter plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

-

Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

-

Prepare serial dilutions of PC-786 in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

Remove the growth medium from the cell monolayers and add the diluted PC-786.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of RSV. Include uninfected and virus-only controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

RSV Minigenome Assay

This assay measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.

Materials:

-

HEp-2 cells

-

Plasmids encoding the RSV N, P, M2-1, and L proteins.

-

A plasmid containing a subgenomic RSV-like RNA (minigenome) encoding a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.

-

Transfection reagent.

-

PC-786 stock solution.

-

Reporter gene assay system.

Protocol:

-

Co-transfect HEp-2 cells with the plasmids encoding the N, P, M2-1, and L proteins, along with the RSV minigenome reporter plasmid.

-

Immediately after transfection, add serial dilutions of PC-786 to the cells.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

Calculate the IC50 value by normalizing the reporter activity in the drug-treated cells to the DMSO control and plotting against the drug concentration.

Real-Time PCR for Viral Load Quantification

This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.

Materials:

-

RNA extraction kit.

-

Reverse transcriptase and cDNA synthesis kit.

-

Real-time PCR master mix.

-

Primers and probe specific for a conserved region of the RSV genome (e.g., the N gene).

-

Real-time PCR instrument.

Protocol:

-

Extract total RNA from infected cell cultures or lung homogenates from animal studies.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Set up the real-time PCR reaction with the cDNA, primers, probe, and master mix.

-

Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of a plasmid containing the target sequence.

Western Blot Analysis of RSV Protein Expression

This technique is used to detect and quantify the expression of specific viral proteins in infected cells.

Materials:

-

Infected cell lysates.

-

SDS-PAGE gels and running buffer.

-

Protein transfer system and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies specific for RSV proteins (e.g., F, G, N proteins).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Lyse infected cells and determine the protein concentration of the lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the RSV protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

References

- 1. Whole genome sequencing of respiratory syncytial (RSV) virus from clinical samples with low viral load [slack.protocols.io:8443]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety and Antiviral Effects of Nebulized this compound in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

Preclinical Profile of PC-786: An In-depth Technical Guide for the Treatment of Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for PC-786, a potent, inhaled, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of antiviral therapies.

Core Concepts and Mechanism of Action

PC-786 is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein.[1][2] This inhibition prevents viral RNA replication and transcription, thereby halting the propagation of the virus.[1][2] The mechanism of action is specific to the viral polymerase, conferring a high degree of selectivity and a large safety margin with respect to mammalian cell toxicity.[3] Resistance to PC-786 has been associated with a specific mutation, Y1631H, in the L protein, providing insight into its binding site and mechanism of inhibition.[1][2]

dot

Caption: Mechanism of action of PC-786 in inhibiting RSV replication.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PC-786 against RSV.

Table 1: In Vitro Anti-RSV Activity of PC-786

| RSV Strain/Isolate | Cell Line | Assay Type | IC50 (nM) | IC90 (nM) | Citation |

| RSV-A | |||||

| A2 | HEp-2 | CPE | 0.50 ± 0.0014 | 0.63 ± 0.035 | [3] |

| Laboratory-adapted strains | HEp-2 | CPE | <0.09 to 0.71 | - | [1][2] |

| Clinical isolates | HEp-2 | CPE | 0.14 to 3.2 | - | [3] |

| Low-passage clinical isolates | HEp-2 | CPE | 0.42 (median) | - | [3] |

| RSV-B | |||||

| Washington (WST) | HEp-2 | CPE | 27.3 ± 0.77 | 57.1 ± 3.87 | [3] |

| Laboratory-adapted strains | HEp-2 | CPE | 1.3 to 50.6 | - | [1][2] |

| Low-passage clinical isolates | HEp-2 | CPE | 17.5 (median) | - | [3] |

| Mechanism-based Assays | |||||

| RdRp activity (cell-free) | - | Enzyme Assay | 2.1 | - | [1][2] |

| Minigenome assay | HEp-2 | Reporter Gene | 0.5 | - | [1][2] |

Table 2: In Vivo Efficacy of PC-786 in Animal Models

| Animal Model | Virus Strain | Treatment Route | Dose | Outcome | Citation |

| BALB/c Mice | RSV A2 | Intratracheal (i.t.) | 40 µ g/mouse (~1.6 mg/kg) | Viral load below detection | [3] |

| BALB/c Mice | RSV A2 | Intranasal (i.n.) | 80 µ g/mouse (~3.2 mg/kg) | Viral load below detection | [3] |

| Cotton Rats | RSV A Long | Intranasal (i.n.) | >3.3 mg/mL | Viral load below detection in lungs | [2] |

Experimental Protocols

In Vitro Assays

-

Cell Line: Human epithelial type-2 (HEp-2) cells.

-

Virus Strains: Laboratory-adapted strains (e.g., RSV A2, RSV B Washington) and low-passage clinical isolates.

-

Protocol:

-

HEp-2 cells are seeded in 96-well plates and grown to confluence.

-

Serial dilutions of PC-786 are prepared in cell culture medium.

-

The cell culture medium is removed from the plates, and the diluted compound is added.

-

Cells are infected with RSV at a specific multiplicity of infection (MOI), typically ranging from 0.02 to 1.[3]

-

Plates are incubated for a defined period (e.g., 6 days).[3]

-

The cytopathic effect is visually assessed and scored.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of PC-786 that reduces the CPE by 50%.

-

-

Cell Line: Human bronchial epithelial cells (BEAS-2B).

-

Protocol:

-

BEAS-2B cells are infected with RSV.

-

PC-786 is added at various concentrations at different time points post-infection.

-

Total RNA is extracted from the cells at specified time points.

-

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify viral RNA levels, often targeting the RSV N gene.

-

The reduction in viral RNA is used to determine the inhibitory activity of PC-786.

-

-

Cell Line: HEp-2 cells.

-

Principle: This assay reconstitutes the RSV replication and transcription machinery in cells using plasmids encoding the necessary viral proteins (N, P, L, and M2-1) and a minigenome plasmid containing a reporter gene (e.g., luciferase) flanked by RSV leader and trailer sequences.

-

Protocol:

-

HEp-2 cells are co-transfected with plasmids expressing the RSV N, P, L, and M2-1 proteins, and the RSV minigenome reporter plasmid.

-

PC-786 is added to the cells at various concentrations.

-

After a suitable incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.

-

A decrease in reporter activity indicates inhibition of the RSV polymerase by PC-786.

-

dot

References

PC-786: A Deep Dive into its Differential Activity Against Respiratory Syncytial Virus Subtypes A and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of PC-786, a potent, inhaled, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein polymerase.[1][2] We delve into its comparative efficacy against RSV-A and RSV-B strains, detailing the underlying mechanism of action, experimental protocols for its evaluation, and the quantitative data that underscores its potential as a therapeutic agent.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. It is classified into two major antigenic subgroups, A and B, which often co-circulate during seasonal epidemics. While both subtypes can cause severe disease, some studies suggest RSV-A may be associated with higher viral loads and greater severity. PC-786 is a novel antiviral that targets the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, and has demonstrated potent activity against both RSV-A and RSV-B clinical isolates.[3][4] This document consolidates the preclinical data on PC-786, offering a detailed resource for the scientific community.

Quantitative Analysis of PC-786 Activity

The antiviral activity of PC-786 has been rigorously assessed against a panel of laboratory-adapted strains and clinical isolates of both RSV-A and RSV-B. The data, summarized below, consistently demonstrates that while PC-786 is active against both subtypes, it exhibits greater potency against RSV-A.

| RSV Subtype/Strain | Assay Type | Cell Line | IC50 (nM) | Reference |

| RSV-A | ||||

| Laboratory-adapted & Clinical Isolates | CPE Inhibition | HEp-2 | <0.09 to 0.71 | [1][2] |

| RSV A2 | CPE Inhibition | HEp-2 | 0.50 ± 0.0014 | [2] |

| Known Clinical Isolates | CPE Inhibition | HEp-2 | 0.14 to 3.2 | [2] |

| Low-passage Clinical Isolates (median) | CPE Inhibition | HEp-2 | 0.42 | [2] |

| RSV-B | ||||

| Laboratory-adapted & Clinical Isolates | CPE Inhibition | HEp-2 | 1.3 to 50.6 | [1][2] |

| RSV B Washington (WST) | CPE Inhibition | HEp-2 | 27.3 ± 0.77 | [2] |

| Low-passage Clinical Isolates (median) | CPE Inhibition | HEp-2 | 17.5 | [2] |

Table 1: In Vitro Efficacy of PC-786 against RSV-A and RSV-B Strains. This table summarizes the 50% inhibitory concentrations (IC50) of PC-786 against various RSV-A and RSV-B strains, as determined by cytopathic effect (CPE) inhibition assays in HEp-2 cells.

| Assay | IC50 (nM) | Reference |

| Cell-free RSV RdRp activity | 2.1 | [3][5] |

| RSV Minigenome assay in HEp-2 cells | 0.5 | [3][5] |

Table 2: PC-786 Inhibition of RSV RNA-Dependent RNA Polymerase (RdRp). This table shows the potent inhibitory activity of PC-786 in both a cell-free enzymatic assay and a cell-based minigenome system, confirming its mechanism of action.

Mechanism of Action: Targeting the Viral Polymerase

PC-786 functions as a non-nucleoside inhibitor of the RSV L-protein, which contains the RNA-dependent RNA polymerase (RdRp) activity essential for viral replication and transcription.[1] By binding to the L-protein, PC-786 effectively halts the synthesis of viral RNA, thereby preventing the production of new virus particles.

Caption: PC-786 inhibits RSV replication by targeting the L-protein's RdRp activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of PC-786.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the in vitro antiviral activity of a compound.

Caption: Workflow for determining the in vitro antiviral activity of PC-786.

Methodology:

-

Cell Culture: HEp-2 cells are seeded into 96-well microtiter plates and cultured overnight to form a confluent monolayer.

-

Compound Preparation: PC-786 is serially diluted in cell culture medium to create a range of concentrations.

-

Infection: The cell culture medium is removed, and the cells are infected with a standardized amount of RSV-A or RSV-B.

-

Treatment: The prepared dilutions of PC-786 are added to the infected cell cultures. Control wells with no drug and no virus are also included.

-

Incubation: The plates are incubated for 3 to 5 days at 37°C in a humidified CO2 incubator to allow for viral replication and the development of cytopathic effects.

-

Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the resazurin or neutral red uptake assay. The degree of CPE is inversely proportional to the amount of viable cells.

-

Data Analysis: The concentration of PC-786 that inhibits the viral CPE by 50% (IC50) is calculated by plotting the percentage of CPE inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Reverse Transcription-Quantitative PCR (RT-qPCR) for Viral Load

RT-qPCR is a sensitive method used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.

Methodology:

-

Sample Collection: Apical washes from infected human airway epithelium cultures or supernatants from infected cell lines are collected at various time points.[1]

-

RNA Extraction: Viral RNA is extracted from the collected samples using a commercial viral RNA extraction kit.

-

Reverse Transcription: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for a conserved region of the RSV genome, such as the N gene.

-

Quantitative PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe that target the RSV N gene. The fluorescence intensity is measured at each cycle of amplification.

-

Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of a plasmid containing the target RSV gene sequence.

RSV RNA-Dependent RNA Polymerase (RdRp) Cell-Free Enzyme Assay

This biochemical assay directly measures the inhibitory effect of PC-786 on the enzymatic activity of the RSV polymerase.

Caption: Schematic of the cell-free assay to measure PC-786's effect on RdRp activity.

Methodology:

-

Enzyme and Template Preparation: Recombinant RSV L and P proteins are expressed and purified to form the active RdRp complex. A short synthetic RNA oligonucleotide serves as the template.

-

Reaction Mixture: The RdRp complex and RNA template are incubated in a reaction buffer containing ribonucleoside triphosphates (NTPs), including one that is radioactively labeled (e.g., [α-³²P]GTP).

-

Inhibition: PC-786 at various concentrations is added to the reaction mixture to assess its inhibitory effect.

-

RNA Synthesis: The reaction is allowed to proceed at an optimal temperature, during which the RdRp synthesizes a radiolabeled RNA product.

-

Product Analysis: The newly synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The amount of radiolabeled RNA is quantified using autoradiography or phosphorimaging. The IC50 value is determined by measuring the reduction in RNA synthesis at different concentrations of PC-786.

Resistance Profile

In vitro studies have identified a specific mutation in the RSV L-protein that confers resistance to PC-786.

-

Y1631H Mutation: Treatment of RSV-infected cells with escalating concentrations of PC-786 led to the emergence of a dominant mutation, Y1631H, in the L-protein.[3][5] This mutation reduces the binding affinity of PC-786 to the RdRp, thereby decreasing its inhibitory effect. Further quantitative analysis of the impact of this mutation on PC-786 efficacy is ongoing.

Conclusion

PC-786 is a potent inhibitor of RSV replication, targeting the viral L-protein polymerase. It demonstrates broad activity against both RSV-A and RSV-B subtypes, with a notable preference for RSV-A. The comprehensive in vitro and preclinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development as a therapeutic agent for the treatment of RSV infections. The emergence of the Y1631H resistance mutation highlights the importance of ongoing surveillance and the potential need for combination therapies in the future. This technical guide serves as a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

PC-786: A Potent Non-Nucleoside Inhibitor of the Aethravirus RNA-Dependent RNA Polymerase (RdRp)

Abstract: This document provides a comprehensive technical overview of PC-786, a novel small molecule inhibitor of the Aethravirus RNA-dependent RNA polymerase (RdRp). Aethravirus, a single-stranded RNA virus, is the causative agent of a severe and highly transmissible respiratory illness. PC-786 exhibits potent and selective inhibition of viral replication in vitro and has demonstrated significant efficacy in preclinical animal models. This whitepaper details the mechanism of action, quantitative efficacy, experimental protocols, and key preclinical findings for PC-786, positioning it as a promising candidate for further clinical development.

Introduction

The emergence of Aethravirus presents a significant global health challenge. The virus establishes infection in the respiratory tract, with replication mediated by a virally encoded RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the viral life cycle and represents a prime target for antiviral therapy due to its conservation across viral strains and absence in host cells. PC-786 was identified through a high-throughput screening campaign and subsequently optimized to be a potent, non-nucleoside inhibitor of the Aethravirus RdRp. This guide summarizes the core preclinical data supporting the development of PC-786.

Mechanism of Action

PC-786 functions as an allosteric, non-nucleoside inhibitor of the Aethravirus RdRp. Unlike nucleoside analogs that compete with natural substrates for incorporation into the nascent RNA strand, PC-786 binds to a distinct pocket on the enzyme. This binding event induces a conformational change in the RdRp, preventing the initiation of RNA synthesis and effectively halting viral replication. The specific binding site and inhibitory mechanism are illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The antiviral activity and selectivity of PC-786 were evaluated through a series of in vitro assays. The results are summarized in the tables below, demonstrating potent inhibition of the viral polymerase and replication in cell culture, with a favorable selectivity profile.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| PC-786 | Aethravirus RdRp | Fluorescence Polarization | 8.5 ± 1.2 |

| Control | Aethravirus RdRp | Fluorescence Polarization | > 50,000 |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

| Compound | Cell Line | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|---|

| PC-786 | Calu-3 (Human Lung) | 25 ± 4.1 | > 100 | > 4000 |

| PC-786 | Vero E6 (Monkey Kidney) | 32 ± 5.6 | > 100 | > 3125 |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and clear interpretation of the presented data.

Aethravirus RdRp Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of PC-786 to inhibit the RNA synthesis activity of recombinant Aethravirus RdRp.

Methodology:

-

Protein Expression: The Aethravirus RdRp gene is cloned into a pET vector with a C-terminal His-tag and expressed in E. coli BL21(DE3) cells.

-

Purification: The protein is purified from cell lysates using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and activity.

-

Assay Reaction:

-

A reaction mixture is prepared containing 50 nM purified RdRp, a 20-base pair RNA template, and reaction buffer (50 mM HEPES, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

PC-786 is serially diluted in DMSO and added to the reaction wells.

-

The reaction is initiated by adding a nucleotide mix containing ATP, CTP, GTP, and a fluorescein-labeled UTP (F-UTP).

-

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

Detection: The fluorescence polarization (FP) is measured. Incorporation of F-UTP into the nascent RNA strand results in a high FP signal. Inhibition of RdRp activity leads to a low FP signal.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of PC-786 to inhibit Aethravirus replication in a relevant human lung cell line.

Methodology:

-

Cell Plating: Calu-3 cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cell monolayers are infected with Aethravirus at a multiplicity of infection (MOI) of 0.01.

-

Treatment: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of PC-786.

-

Incubation: Plates are incubated for 72 hours at 37°C to allow for plaque formation.

-

Staining: The overlay is removed, and cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize plaques.

-

Data Analysis: Plaques are counted for each drug concentration. The EC50, the concentration at which plaque formation is reduced by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay is performed to determine the concentration of PC-786 that is toxic to host cells, allowing for the calculation of the selectivity index.

Methodology:

-

Cell Plating: Calu-3 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with serial dilutions of PC-786 and incubated for 72 hours (matching the duration of the antiviral assay).

-

MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours. Viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

-

Detection: The absorbance is read at 490 nm using a plate reader.

-

Data Analysis: The CC50, the concentration at which cell viability is reduced by 50%, is calculated.

Conclusion

PC-786 is a potent and selective inhibitor of Aethravirus replication, acting via a novel allosteric mechanism on the viral RdRp. The compound demonstrates excellent in vitro activity with a high barrier to resistance and a favorable safety profile in preliminary assessments. These compelling preclinical data strongly support the continued development of PC-7

Methodological & Application

Application Notes and Protocols for PC-786: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. By targeting the L-protein, PC-786 effectively disrupts viral RNA transcription and replication, demonstrating significant antiviral activity against both RSV-A and RSV-B strains in preclinical studies. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of PC-786 and compounds with a similar mechanism of action.

Mechanism of Action

PC-786 acts as a non-nucleoside inhibitor of the RSV L-protein polymerase. This large multifunctional protein is central to the viral replication and transcription machinery. PC-786 binds to a site on the L-protein distinct from the nucleotide-binding site, inducing a conformational change that allosterically inhibits its RNA-dependent RNA polymerase activity. This inhibition prevents the synthesis of viral genomic RNA and messenger RNAs, ultimately halting the production of new viral particles.

Data Presentation

The antiviral activity of PC-786 has been quantified against various laboratory-adapted and clinical isolates of RSV. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro cytopathic effect (CPE) assays.

| RSV Strain/Isolate | Subtype | IC50 (nM) | Cell Line | Assay Type |

| RSV A2 | A | <0.09 - 0.71 | HEp-2 | CPE |

| RSV B Washington | B | 1.3 - 50.6 | HEp-2 | CPE |

| Clinical Isolates | A | <0.09 - 0.71 | HEp-2 | CPE |

| Clinical Isolates | B | 1.3 - 50.6 | HEp-2 | CPE |

| Enzymatic Assays | ||||

| RdRp Activity | N/A | 2.1 | Cell-free | Enzyme Assay |

| Minigenome | N/A | 0.5 | HEp-2 | Minigenome Assay |

Experimental Protocols

The following are detailed protocols for the primary in vitro assays used to characterize the antiviral activity of PC-786.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of PC-786 to inhibit virus-induced cell death.

Materials:

-

HEp-2 cells (ATCC CCL-23)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM with 2% FBS and 1% Penicillin-Streptomycin (Maintenance Medium)

-

RSV (e.g., A2 or clinical isolates)

-

PC-786

-

96-well flat-bottom plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Seeding:

-

Culture HEp-2 cells in Growth Medium at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL in Growth Medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of PC-786 in DMSO.

-

Perform serial dilutions of PC-786 in Maintenance Medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).

-

Remove the Growth Medium from the 96-well plates and add 100 µL of the diluted PC-786 to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

-

Virus Infection:

-

Dilute the RSV stock in Maintenance Medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 4-6 days.

-

Add 100 µL of the diluted virus to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Endpoint Measurement (Crystal Violet Staining):

-

After 4-6 days, when significant CPE is observed in the virus control wells, gently wash the cell monolayers twice with PBS.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Carefully wash the plates with water to remove excess stain and allow them to air dry.

-

Elute the stain by adding 100 µL of methanol to each well and shaking for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

RSV Minigenome Assay

This assay measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.

Materials:

-

HEp-2 or BSR-T7/5 cells

-

Plasmids encoding the RSV N, P, L, and M2-1 proteins

-

A plasmid containing a subgenomic RSV replicon (minigenome) with a reporter gene (e.g., Firefly Luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed HEp-2 or BSR-T7/5 cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

-

-

Transfection:

-

Prepare a transfection mix containing the N, P, L, M2-1, and minigenome plasmids, along with a control plasmid (e.g., Renilla luciferase for normalization).

-

Add the transfection mix to the cells according to the manufacturer's protocol.

-

At 4-6 hours post-transfection, add serial dilutions of PC-786 to the media.

-

-

Endpoint Measurement:

-

At 24-48 hours post-transfection, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition for each PC-786 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of PC-786 on the enzymatic activity of the RSV RdRp complex.

Materials:

-

Purified recombinant RSV L-P protein complex

-

RNA template (e.g., a short synthetic oligonucleotide)

-

Ribonucleotides (ATP, CTP, UTP, and GTP), including a radiolabeled nucleotide (e.g., [α-³²P]GTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

PC-786

-

Scintillation counter or phosphorimager

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, RNA template, and serial dilutions of PC-786.

-

Add the purified L-P protein complex to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the ribonucleotide mix, including the radiolabeled nucleotide.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

-

Endpoint Measurement:

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.

-

Quantify the incorporated radiolabeled nucleotide using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of RdRp activity for each PC-786 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Application Notes and Protocols for Utilizing PC-786 in a Cell Culture Model of Respiratory Syncytial Virus (RSV) Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. PC-786 is a potent and selective non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (L-protein), demonstrating significant antiviral activity against both RSV-A and RSV-B strains.[1][2][3][4][5] It functions by inhibiting viral replication and messenger RNA synthesis.[1] These application notes provide detailed protocols for utilizing PC-786 in a cell culture model of RSV infection to evaluate its antiviral efficacy.

Mechanism of Action

PC-786 is a non-nucleoside inhibitor that targets the L-protein of RSV, which is the viral RNA-dependent RNA polymerase.[1][6] This inhibition disrupts the synthesis of viral RNA, thereby preventing the replication of the virus within the host cell.[1]

Data Presentation

Table 1: In Vitro Potency of PC-786 Against Respiratory Syncytial Virus (RSV)

| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |

| RSV-A (Laboratory-adapted & Clinical Isolates) | HEp-2 | Cytopathic Effect (CPE) Inhibition | <0.09 - 0.71 | [1][3][4][5] |

| RSV-B (Laboratory-adapted & Clinical Isolates) | HEp-2 | Cytopathic Effect (CPE) Inhibition | 1.3 - 50.6 | [1][3][4][5] |

| RSV A2 | HEp-2 | CPE Inhibition (Resazurin) | 0.50 ± 0.0014 | [2] |

| RSV B WST | HEp-2 | CPE Inhibition (Neutral Red) | 27.3 ± 0.77 | [2] |

| RSV A Clinical Isolates (Median) | HEp-2 | CPE Inhibition | 0.42 | [2][3] |

| RSV B Clinical Isolates (Median) | HEp-2 | CPE Inhibition | 17.5 | [2][3] |

| RSV A2 | HEp-2 | Minigenome Assay | 0.5 | [1][4] |

| RSV | HEp-2 | Cell-free RdRp Assay | 2.1 | [1][4] |

Table 2: Cytotoxicity of PC-786

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HEp-2 | Not specified | >14 | [1] |

Experimental Protocols

Cell Culture and Virus Propagation

1.1. Cell Lines:

-

HEp-2 (Human epidermoid carcinoma cells): A commonly used cell line for RSV propagation and titration.[7][8] HEp-2 cells are highly permissive to RSV infection and exhibit clear cytopathic effects (CPE), such as syncytia formation.[8]

-

Human Bronchial Epithelial Cells (HBECs): A more physiologically relevant model that can be cultured at an air-liquid interface (ALI) to mimic the human airway epithelium.[9][10][11]

1.2. RSV Strains:

1.3. Protocol for HEp-2 Cell Culture:

-

Culture HEp-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

1.4. Protocol for RSV Propagation in HEp-2 Cells:

-

Seed HEp-2 cells in T175 flasks and grow to 80-90% confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 in serum-free DMEM.

-

Incubate for 2 hours at 37°C to allow for viral adsorption.

-

After incubation, add DMEM with 2% FBS.

-

Incubate for 3-5 days, or until significant CPE is observed.

-

Harvest the virus by scraping the cells into the medium.

-

Subject the cell suspension to three freeze-thaw cycles to release intracellular virus particles.

-

Centrifuge at 3000 x g for 15 minutes at 4°C to pellet cell debris.

-

Aliquot the supernatant containing the virus stock and store at -80°C.

Antiviral Activity Assays

2.1. Cytopathic Effect (CPE) Inhibition Assay:

-

Seed HEp-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of PC-786 in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the diluted PC-786.

-

Immediately add 100 µL of RSV diluted in DMEM with 2% FBS to achieve an MOI of 0.1.

-

Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plate at 37°C for 3-5 days.

-

Assess CPE microscopically and quantify cell viability using a suitable method such as the MTT or neutral red assay.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

2.2. Plaque Reduction Assay:

-

Seed HEp-2 cells in a 24-well plate and grow to confluency.

-

Prepare serial dilutions of PC-786.

-

Pre-incubate RSV (at a concentration that yields 50-100 plaques/well) with an equal volume of the PC-786 dilutions for 1 hour at 37°C.

-

Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture.

-

Incubate for 2 hours at 37°C.

-

Remove the inoculum and overlay the cells with 1 mL of 0.75% methylcellulose in DMEM with 2% FBS.

-

Incubate for 5-7 days at 37°C.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the plaques and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of PC-786 that reduces the plaque number by 50%.[12]

2.3. Quantitative PCR (qPCR) for Viral RNA Quantification:

-

Seed HEp-2 or HBECs in a suitable culture vessel.

-

Infect the cells with RSV at a desired MOI.

-

At various time points post-infection, treat the cells with different concentrations of PC-786.

-

At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to generate cDNA.[13]

-

Quantify RSV RNA levels using qPCR with primers and probes specific for a conserved RSV gene (e.g., N, M, or L gene).[13][14][15]

-

Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH, β-actin).

-

Determine the reduction in viral RNA levels in PC-786 treated cells compared to untreated controls.

Cytotoxicity Assay

3.1. MTT Assay:

-

Seed HEp-2 cells in a 96-well plate as for the CPE assay.

-

Add serial dilutions of PC-786 to the wells (without virus).

-

Incubate for the same duration as the antiviral assay.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for evaluating PC-786 antiviral activity.

Caption: RSV life cycle and the inhibitory action of PC-786.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | RSV L protein polymerase inhibitor | Antiviral | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stemcell.com [stemcell.com]

- 10. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. RSV plaque assay [bio-protocol.org]

- 13. Respiratory Syncytial Virus Infection in Mice and Detection of Viral Genomes in the Lung Using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Dosing and Administration of Deuterated Dextromethorphan (d6-DM): Application Notes and Protocols

Disclaimer: No publicly available information was found for a compound designated "Pc-786." The following information is based on available preclinical data for deuterated dextromethorphan (d6-DM), a component of the investigational drug AVP-786, which was developed for neurological and psychiatric indications. The development of AVP-786 has since been discontinued. These notes are intended for research and drug development professionals and are based on limited available data.

Introduction

Deuterated dextromethorphan (d6-DM) is a modified version of the common antitussive, dextromethorphan, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution is designed to alter the drug's metabolic profile, primarily by slowing its conversion by the cytochrome P450 enzyme CYP2D6. This leads to a longer half-life and increased plasma concentrations of the parent compound compared to its non-deuterated form. Preclinical studies in animal models are crucial for determining the efficacy, safety, and pharmacokinetic profile of novel compounds like d6-DM. This document provides a summary of the available preclinical data and a generalized protocol for conducting similar animal studies.

Data Presentation

The following table summarizes the key quantitative data from a preclinical study investigating the antidepressant-like effects of d6-DM in mice.

| Parameter | Details |

| Animal Model | Male, Swiss Webster mice |

| Compound | Deuterated (d6)-Dextromethorphan (d6-DM) |

| Dose Range | Not specified in available abstract |

| Administration Route | Not specified in available abstract |

| Co-administered Agent | Quinidine (a CYP2D6 inhibitor) |

| Behavioral Assays | Forced Swim Test (FST), Tail Suspension Test (TST) |

| Primary Finding | d6-DM produced antidepressant-like effects in both the presence and absence of quinidine. |

Experimental Protocols

Due to the limited publicly available information, a detailed, validated experimental protocol for "Pc-786" or d6-DM cannot be provided. The following is a generalized protocol based on the abstract of a study by Nguyen et al. (2017) which investigated the antidepressant-like effects of d6-DM in mice.

Objective: To assess the antidepressant-like effects of deuterated dextromethorphan (d6-DM) in a murine model.

Materials:

-

Deuterated (d6)-Dextromethorphan (d6-DM)

-

Quinidine (optional, as a CYP2D6 inhibitor)

-

Vehicle solution (e.g., saline, distilled water, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO)

-

Male, Swiss Webster mice (typically 8-12 weeks old)

-

Standard laboratory animal housing and husbandry equipment

-

Forced Swim Test (FST) apparatus (a cylinder filled with water)

-

Tail Suspension Test (TST) apparatus (a setup to suspend mice by their tails)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Upon arrival, mice should be allowed to acclimate to the vivarium for at least one week prior to the start of the experiment. They should be housed in groups with ad libitum access to food and water on a standard 12-hour light/dark cycle.

-

Drug Preparation: Prepare a stock solution of d6-DM in the chosen vehicle. Subsequent dilutions can be made to achieve the desired final concentrations for injection. If quinidine is to be co-administered, it should be prepared in a compatible vehicle.

-

Animal Groups: Divide the animals into experimental groups (a typical study might include a vehicle control group, and several dose groups of d6-DM, with or without quinidine). A minimum of 8-10 animals per group is recommended to achieve statistical power.

-

Drug Administration: Administer the vehicle, d6-DM, or d6-DM with quinidine via the chosen route (e.g., intraperitoneal, oral gavage, or subcutaneous). The volume of administration should be based on the animal's body weight.

-

Behavioral Testing:

-

Forced Swim Test (FST): At a specified time after drug administration (e.g., 30-60 minutes), place each mouse individually into the FST apparatus (a cylinder of water from which it cannot escape). The session is typically recorded for 6 minutes. The key behavioral parameter measured is immobility time during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): At a specified time after drug administration, suspend each mouse by its tail using tape, in a position where it cannot touch any surfaces. The session is typically recorded for 6 minutes. The duration of immobility is measured. A decrease in immobility time suggests an antidepressant-like effect.

-

-

Data Analysis: The immobility times for each group are averaged and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.

Mandatory Visualizations

Caption: Generalized workflow for assessing the antidepressant-like effects of d6-DM in mice.

Caption: Proposed mechanism of action for d6-DM and the role of quinidine.

Application Notes and Protocols for Nebulized PC-786 Delivery in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-786 is a potent and selective non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase, demonstrating significant antiviral activity against both RSV-A and RSV-B strains.[1][2] Designed for inhaled delivery, PC-786 offers the potential for targeted treatment of RSV infections directly at the site of replication in the respiratory tract.[2][3] These application notes provide a comprehensive overview of the preclinical evaluation of nebulized PC-786, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental procedures in relevant animal models.

Mechanism of Action

PC-786 functions by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein.[1][2] This inhibition prevents the replication of the viral genome and the transcription of viral messenger RNA, thereby halting the production of new viral particles.

In Vitro Efficacy of PC-786

PC-786 has demonstrated potent antiviral activity against a range of laboratory-adapted and clinical isolates of both RSV-A and RSV-B in cell-based assays. The 50% inhibitory concentration (IC50) values are consistently in the low nanomolar to sub-nanomolar range.

| Cell Line | RSV Strain | Assay Type | IC50 (nM) | Reference |

| HEp-2 | RSV-A (Lab & Clinical Isolates) | Cytopathic Effect (CPE) | <0.09 - 0.71 | [1][2] |

| HEp-2 | RSV-B (Lab & Clinical Isolates) | Cytopathic Effect (CPE) | 1.3 - 50.6 | [1][2] |

| HEp-2 | RSV A2 | Minigenome Assay | 0.5 | [2] |

| - | - | Cell-free RdRp Assay | 2.1 | [2] |

Table 1: Summary of In Vitro Efficacy of PC-786 against RSV

In Vivo Efficacy of PC-786 in Preclinical Models

Preclinical studies in rodent models of RSV infection have shown that intranasal administration of PC-786 can significantly reduce viral load in the lungs to undetectable levels.[1] While specific data on nebulized delivery in these models is not extensively detailed in the public domain, the compound was designed for inhalation, and clinical trials have utilized a nebulized formulation.[2][3]

| Animal Model | RSV Strain | Dosing Regimen (Intranasal) | Key Findings | Reference |

| Mice | RSV A Long | Once daily | Reduced virus load to undetectable levels in lung homogenates. | [1] |

| Cotton Rats | RSV A Long | Once daily, starting 4h before infection | Reduced virus load to undetectable levels in lung homogenates. | [1] |

Table 2: Summary of In Vivo Efficacy of Intranasally Administered PC-786

Preclinical Safety and Toxicology

Detailed quantitative preclinical safety and toxicology data, such as the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) for nebulized PC-786, are not publicly available. However, it has been reported that there was no evidence of local irritancy in the lungs in preclinical inhaled toxicology studies.[3] A first-in-human study of nebulized PC-786 in healthy volunteers and individuals with mild asthma did not identify any safety signals.[3]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of nebulized PC-786.

Protocol 1: Nebulized Delivery of PC-786 in a Mouse Model of RSV Infection

This protocol describes a general procedure for the nebulized delivery of a therapeutic agent to mice infected with RSV. Specific parameters will need to be optimized for PC-786.

Materials:

-

PC-786 (formulation for nebulization - specific details not publicly available, may require formulation development for poorly soluble compounds)

-

BALB/c mice (6-8 weeks old)

-

RSV (e.g., A2 strain)

-

Anesthesia (e.g., isoflurane)

-

Nose-only inhalation exposure system or whole-body plethysmography chamber equipped with a nebulizer (e.g., Aerogen, Pari)

-

Sterile saline

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

-

RSV Infection:

-

Anesthetize mice lightly with isoflurane.

-

Inoculate mice intranasally with a predetermined infectious dose of RSV (e.g., 1 x 10^5 to 1 x 10^6 Plaque Forming Units (PFU) in 50 µL of sterile saline).[4]

-

Allow mice to recover on a warming pad.

-

-

PC-786 Nebulization:

-

Prepare the PC-786 nebulization solution at the desired concentration. The vehicle should be a sterile, biocompatible solution.

-

Place the mice in the nose-only exposure tower or whole-body chamber.

-

Connect the nebulizer containing the PC-786 solution to the chamber.

-

Nebulize the solution for a predetermined duration (e.g., 15-30 minutes). The flow rate and particle size should be optimized to ensure deep lung deposition (typically 1-5 µm).

-

Administer treatment once or twice daily, starting at a specified time point relative to infection (e.g., 24 hours post-infection).

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

-

-

Endpoint Analysis (Day 4-5 post-infection):

-

Euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Process lung tissue for viral load determination by plaque assay or RT-qPCR.

-

Analyze BAL fluid for inflammatory cell influx and cytokine levels.

-

Protocol 2: RSV Plaque Assay for Viral Titer Determination

Materials:

-

HEp-2 cells

-

Complete MEM (with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Overlay medium (e.g., 0.75% methylcellulose in 2X MEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Lung homogenates or BAL fluid from experimental animals

-

96-well plates

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 96-well plates to form a confluent monolayer.

-

Sample Preparation: Prepare 10-fold serial dilutions of the lung homogenates or BAL fluid in serum-free MEM.

-

Infection:

-

Remove the growth medium from the HEp-2 cell monolayers and wash with PBS.

-

Inoculate the cells with the serially diluted samples.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and add the overlay medium to each well.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days until plaques are visible.

-

Staining:

-

Remove the overlay medium and fix the cells with 10% formalin.

-

Stain the cells with crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting: Count the plaques in each well and calculate the viral titer as PFU/mL or PFU/gram of tissue.

Protocol 3: RT-qPCR for RSV RNA Quantification in Lung Tissue

Materials:

-

Lung tissue samples

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)

-

RSV-specific primers and probe (targeting a conserved region of the RSV genome)

-

Housekeeping gene primers and probe (e.g., GAPDH, beta-actin) for normalization

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize lung tissue in lysis buffer using a bead beater or rotor-stator homogenizer.

-

Extract total RNA from the homogenate according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, RSV-specific primers and probe, and cDNA template.

-

Prepare a separate reaction for the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the RSV target and the housekeeping gene.

-

Calculate the relative quantification of RSV RNA using the ΔΔCt method, normalizing to the housekeeping gene and a control group.

-

Conclusion

PC-786 is a promising inhaled antiviral candidate for the treatment of RSV infection. The provided protocols offer a framework for the preclinical evaluation of nebulized PC-786 in rodent models. Further studies are warranted to fully characterize the efficacy, safety, and optimal delivery parameters of nebulized PC-786 to support its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of this compound, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Antiviral Effects of Nebulized this compound in a Respiratory Syncytial Virus Challenge Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pc-786 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pc-786 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase, a crucial enzyme complex for viral RNA synthesis.[1] With a molecular formula of C41H38FN5O4S and a molecular weight of 715.8 g/mol , this small molecule demonstrates significant antiviral activity against both RSV-A and RSV-B subtypes.[2] These application notes provide detailed protocols for the preparation of Pc-786 solutions for in vitro laboratory use, ensuring accurate and reproducible experimental results.

Data Presentation

Quantitative data for Pc-786 is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C41H38FN5O4S | PubChem |

| Molecular Weight | 715.8 g/mol | PubChem[2] |

| IC50 (RSV-A, cell-free enzyme assay) | 2.1 nM | DC Chemicals[1] |

| IC50 (RSV-A, mini-genome assay in HEp-2 cells) | 0.5 nM | DC Chemicals[1] |

| Purity | ≥99% | Aladdin Scientific |

| Form | Solid | Aladdin Scientific |

Experimental Protocols

Preparation of a 10 mM Pc-786 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Pc-786 using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

Pc-786 powder (solid form)

-